An In-depth Technical Guide to 1-Cyclopropylethylamine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Cyclopropylethylamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyclopropylethylamine hydrochloride is a synthetically valuable primary amine that has garnered significant interest in medicinal chemistry. Its structure, which incorporates a cyclopropyl ring adjacent to an ethylamine backbone, offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the chemical and physical characteristics of 1-Cyclopropylethylamine hydrochloride, its synthesis, and its applications as a key building block in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to a variety of synthetic transformations.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Cyclopropylethylamine hydrochloride is essential for its effective use in research and development.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₂ClN | [2] |
| Molecular Weight | 121.61 g/mol | [2] |
| CAS Number | 42390-64-7 | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 178-180 °C | [3] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol. | [3] |
| pKa (of free amine) | 10.87 ± 0.29 (Predicted) | [4] |
| Stability | Hygroscopic | [3] |
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of 1-Cyclopropylethylamine hydrochloride is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region, a characteristic feature of cyclopropyl groups. The methine proton adjacent to the ammonium group will be deshielded and appear as a multiplet. The methyl protons will present as a doublet due to coupling with the adjacent methine proton. The protons of the ammonium group will likely appear as a broad singlet.
-
Predicted Chemical Shifts (in D₂O):
-
Cyclopropyl protons (CH and CH₂): ~0.1-1.3 ppm (complex multiplets)
-
Methyl protons (CH₃): ~1.2 ppm (doublet)
-
Methine proton (CH): ~2.8 ppm (multiplet)
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton. The cyclopropyl carbons will resonate at high field. The carbon bearing the ammonium group will be shifted downfield, as will the methyl carbon.
-
Predicted Chemical Shifts:
-
Cyclopropyl carbons (CH and CH₂): ~0-15 ppm
-
Methyl carbon (CH₃): ~15-20 ppm
-
Methine carbon (CH-N): ~50-60 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:
-
N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.
-
C-H stretching: Bands just below 3000 cm⁻¹ for the alkyl C-H bonds and potentially a band slightly above 3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring.
-
N-H bending: An absorption around 1500-1600 cm⁻¹.
-
C-N stretching: A band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the parent ion of the free amine (1-cyclopropylethylamine) would have a molecular weight of 85.15 g/mol .[1] The fragmentation pattern would likely involve the loss of the methyl group, cleavage of the cyclopropyl ring, and other characteristic fragmentations of amines.
Synthesis of 1-Cyclopropylethylamine Hydrochloride
Several synthetic routes can be employed for the preparation of 1-Cyclopropylethylamine hydrochloride. A common and scalable approach involves the reductive amination of cyclopropyl methyl ketone.
Experimental Protocol: Reductive Amination of Cyclopropyl Methyl Ketone
This protocol is adapted from established methods for the synthesis of similar amines.[5]
Step 1: Imine Formation
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, 1.5 eq) or a primary amine.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
Step 2: Reduction
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.2 eq), in portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
Step 3: Work-up and Isolation of the Free Amine
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 1-cyclopropylethylamine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 1-cyclopropylethylamine in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The 1-Cyclopropylethylamine hydrochloride will precipitate as a solid.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.
Figure 1: General workflow for the synthesis of 1-Cyclopropylethylamine Hydrochloride.
Chemical Reactivity and Applications in Drug Discovery
The unique structural features of 1-Cyclopropylethylamine hydrochloride make it a valuable building block in medicinal chemistry. The cyclopropyl group can impart desirable properties to a drug candidate, including increased potency, metabolic stability, and improved pharmacokinetic profiles.[6]
Role as a Bioisostere
The cyclopropyl group can serve as a bioisosteric replacement for other small alkyl groups or even larger moieties. Its rigid and planar nature can help to lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target.
Applications in the Synthesis of Kinase Inhibitors
1-Cyclopropylethylamine is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[7] JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.[8][9][10] The cyclopropylethylamine moiety is often incorporated into the core structure of these inhibitors, where it can interact with specific residues in the ATP-binding pocket of the kinase.
Applications in the Synthesis of RORγ Modulators
Retinoid-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the development of Th17 cells, which are implicated in various autoimmune diseases.[11] Modulators of RORγ are therefore of great interest as potential therapeutics. 1-Cyclopropylethylamine has been utilized as a building block in the synthesis of RORγ modulators.[5]
Safety and Handling
1-Cyclopropylethylamine hydrochloride is classified as an irritant and may be toxic if swallowed.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1-Cyclopropylethylamine hydrochloride is a versatile and valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its unique structural and electronic properties have led to its incorporation into a number of clinically relevant compounds, including JAK inhibitors and RORγ modulators. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of the next generation of therapeutics.
References
-
Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16247869, 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 519239, 1-Cyclopropylethanamine. Retrieved from [Link].
- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link].
-
ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link].
- Google Patents. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
National Institutes of Health. (n.d.). The therapeutic potential of RORγ modulators in the treatment of human disease. Retrieved from [Link].
- Google Patents. (n.d.). Processes for preparing jak inhibitors and related intermediate compounds.
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link].
-
MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). Cyclopropylamine. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Retrieved from [Link].
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7016286, (R)-1-Cyclopropylethylamine. Retrieved from [Link].
-
ResearchGate. (2025). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Retrieved from [Link].
Sources
- 1. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1-CYCLOPROPYLETHYL)AMINE HYDROCHLORIDE | 42390-64-7 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
- 7. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The therapeutic potential of RORγ modulators in the treatment of human disease - PMC [pmc.ncbi.nlm.nih.gov]
